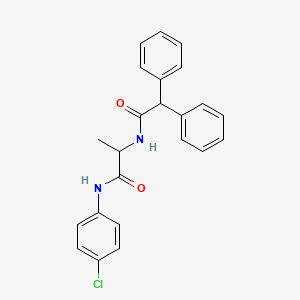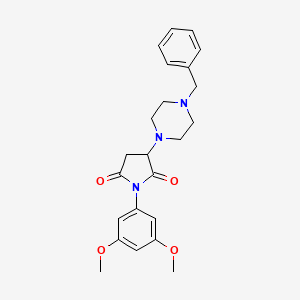
6,8-dichloro-3-(2,4-dichlorophenyl)-2-propyl-4(3H)-quinazolinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones involves various chemical strategies and precursors, including reactions with chloroacetyl chloride, dichloromethane, triethylamine, and orthoesters in the presence of catalysts like KAl(SO4)2·12H2O under conditions such as microwave irradiation and solvent-free conditions to yield various derivatives. These processes highlight the versatility and complexity in synthesizing the quinazolinone nucleus and its derivatives through multi-step reactions and the importance of catalysts and conditions in achieving desired outcomes (Wolfe et al., 1990) (Mohammadi & Hossini, 2011).
Molecular Structure Analysis
The molecular structure of 6,8-dichloro-3-(2,4-dichlorophenyl)-2-propyl-4(3H)-quinazolinone and its derivatives reveals intricate details about their chemical nature. Studies have shown that these compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system, impacting their reactivity and interactions. The configurations and conformational properties play a crucial role in their chemical behavior and potential biological activities (Low et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 4(3H)-quinazolinones includes their ability to undergo various reactions, such as lithiation, which allows for further functionalization. These reactions are crucial for modifying the quinazolinone nucleus to enhance its biological activity or to introduce new functional groups that can lead to a wide array of derivatives with potential applications in medicinal chemistry (Smith et al., 1996).
Propriétés
IUPAC Name |
6,8-dichloro-3-(2,4-dichlorophenyl)-2-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N2O/c1-2-3-15-22-16-11(6-10(19)8-13(16)21)17(24)23(15)14-5-4-9(18)7-12(14)20/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZBQFBCSMEMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(2,4-dichlorophenyl)-2-propyl-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4024158.png)
![1-(4-fluorophenyl)-3-[(2-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4024166.png)




![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4024195.png)
![4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4024212.png)


![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4024247.png)
![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4024248.png)
![N-(4-{3-[(3,4-dichlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4024252.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4024257.png)